![molecular formula C11H19N3 B1467954 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1341294-96-9](/img/structure/B1467954.png)
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C11H19N3. It is a derivative of propan-1-amine, which is an amine with the chemical formula CH3(CH2)2NH2 .
Molecular Structure Analysis
The molecular weight of “3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is 193.29 g/mol. The InChI code is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2, (H,8,9) .Physical And Chemical Properties Analysis
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is an oil at room temperature .Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
In the realm of medicinal chemistry, this compound has shown promise as an HPK1 inhibitor . HPK1 is a kinase involved in the regulation of immune responses, and its inhibition can be a strategy for cancer immunotherapy. The compound’s ability to modulate HPK1 activity could lead to the development of new treatments for cancers where the immune system’s response needs to be boosted.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with the compound are H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-4-10-8-13-14(9-10)11-5-1-2-6-11/h8-9,11H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSMXZMSSELJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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